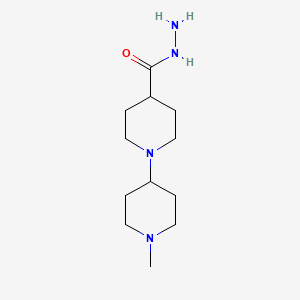

1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

Description

Properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O/c1-15-6-4-11(5-7-15)16-8-2-10(3-9-16)12(17)14-13/h10-11H,2-9,13H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKZAZWAILGUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Predictive Analysis for Drug Development Professionals: Unveiling the Potential of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

Abstract: The landscape of modern drug discovery necessitates the exploration of novel chemical entities that offer unique structural and functional characteristics. This whitepaper presents a forward-looking analysis of the yet-to-be-synthesized molecule, 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. In the absence of empirical data, this guide leverages established principles of medicinal chemistry and draws upon the known properties of its constituent moieties—the 1,4'-bipiperidine core and the carbohydrazide functional group—to construct a predictive profile. We will propose a viable synthetic pathway, outline a robust analytical characterization strategy, and explore potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this promising new chemical space.

Introduction: A Molecule of Untapped Potential

The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive framework for targeting a wide array of biological receptors. The piperidine moiety is a common feature in pharmaceuticals targeting the central nervous system, as well as in oncology and infectious disease therapeutics.[1]

The carbohydrazide functional group, a derivative of hydrazine, is a versatile chemical entity known for its reactivity and its role as a linker in various bioactive molecules. It is often employed in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemical products.

The novel combination of these two pharmacophores in 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide presents an intriguing subject for investigation. The methylation at the 1'-position of the bipiperidine core is anticipated to influence its basicity and pharmacokinetic profile. This guide will provide a comprehensive, albeit predictive, examination of this molecule's chemical properties and potential utility in drug development.

Predicted Physicochemical and Chemical Properties

While empirical data for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is not yet available, we can infer its likely properties based on its constituent parts. The 1'-methyl-1,4'-bipiperidine core provides a lipophilic and basic character, while the carbohydrazide moiety introduces polarity and hydrogen bonding capabilities.

| Property | Predicted Value | Rationale |

| Molecular Formula | C12H25N5O | Based on the combination of a methylated bipiperidine and a carbohydrazide group. |

| Molecular Weight | ~255.36 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to related carbohydrazide and bipiperidine compounds. |

| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and methanol. | The carbohydrazide group enhances water solubility. |

| Reactivity | The carbohydrazide moiety is expected to be reactive, capable of undergoing condensation reactions with aldehydes and ketones. It also possesses reducing properties. |

Proposed Synthetic Pathway

A plausible synthetic route to 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide would involve a multi-step process, beginning with commercially available starting materials. The key steps would be the formation of the bipiperidine core, followed by the introduction of the carbohydrazide functional group.

Step-by-Step Methodology:

-

Reductive Amination to form the Bipiperidine Core:

-

To a reaction vessel, add N-methyl-4-piperidone and 4-aminopiperidine.

-

Dissolve the reactants in a suitable solvent, such as methanol or dichloromethane.

-

Add a reducing agent, for instance, sodium triacetoxyborohydride, in a portion-wise manner.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 1'-Methyl-1,4'-bipiperidine.

-

Purify the product via column chromatography.

-

-

Acylation to introduce a precursor for the carbohydrazide:

-

Dissolve the purified 1'-Methyl-1,4'-bipiperidine in an appropriate aprotic solvent.

-

React with a suitable acylating agent, such as ethyl chloroformate, in the presence of a base to yield the corresponding carbamate.

-

-

Hydrazinolysis to form the final carbohydrazide:

-

Treat the resulting carbamate with hydrazine hydrate, typically in an alcoholic solvent.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction and isolate the 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, which may precipitate from the solution.

-

Further purification can be achieved by recrystallization.

-

Visualizing the Synthetic Workflow:

Caption: Proposed synthetic pathway for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide.

Analytical Characterization Strategy

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should reveal characteristic signals for the methyl group, the piperidine ring protons, and the protons of the carbohydrazide group.

-

¹³C NMR will provide information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbohydrazide group.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC analysis will be essential for determining the purity of the final compound and for monitoring the progress of the synthesis.

-

Experimental Protocol: Purity Analysis by HPLC-MS

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Detection:

-

Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Scan a mass range that includes the expected molecular weight of the target compound.

-

-

Data Analysis: Integrate the peak corresponding to the product to determine its purity. The mass spectrum should confirm the presence of the molecular ion [M+H]⁺.

Potential Therapeutic Applications and Research Directions

The unique structural features of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide suggest several potential avenues for therapeutic research.

-

Oncology: The 1,4'-bipiperidine scaffold is present in some anticancer agents.[1] It would be prudent to screen this compound for cytotoxic activity against a panel of cancer cell lines. The carbohydrazide moiety could also be explored as a linker for conjugating the molecule to other anticancer drugs or targeting ligands.

-

Neuropharmacology: Piperidine derivatives are well-known for their activity in the central nervous system.[1] This compound could be evaluated for its affinity to various CNS receptors, such as dopamine, serotonin, and opioid receptors.

-

Antimicrobial Agents: The carbohydrazide functional group has been incorporated into some antimicrobial compounds. Investigating the antibacterial and antifungal properties of this molecule would be a worthwhile endeavor.

Visualizing a Research Decision Tree:

Caption: A decision tree for the initial biological evaluation of the target compound.

Conclusion

While 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide remains a hypothetical molecule, this in-depth predictive analysis provides a solid foundation for its future investigation. By understanding the properties of its constituent parts, we have proposed a viable synthetic route, a comprehensive analytical strategy, and promising directions for therapeutic research. This document serves as a testament to the power of predictive science in guiding the exploration of new frontiers in drug discovery. The synthesis and evaluation of this novel compound are warranted to fully uncover its potential contributions to medicinal chemistry.

References

-

CP Lab Safety. (n.d.). 1-Methylpiperidine-4-Carbohydrazide, 95% Purity, C7H15N3O, 1 gram. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

Rekka, E. A., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. Retrieved from [Link]

-

Wang, Y., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 870793, 1'-Methyl-1,4'-bipiperidine. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

JIN DUN. (n.d.). 4-(1-piperidino)piperidine; 1,4'-bipiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7183041, 1-Methyl-4,4'-bipiperidine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121184247, 4-Cyclopropylidene-1'-methyl-1,4'-bipiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, a complex heterocyclic molecule with potential applications as a scaffold in medicinal chemistry and drug development. The synthetic strategy is delineated as a robust two-step process, commencing with the formation of a key ester intermediate, followed by its conversion to the target carbohydrazide. This guide is designed for researchers and professionals in the chemical and pharmaceutical sciences, offering a detailed narrative that explains the causality behind experimental choices, provides step-by-step protocols, and is grounded in established chemical principles.

Strategic Overview & Rationale

The synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (3 ) is most efficiently approached via a two-stage pathway. This strategy prioritizes the use of commercially available starting materials and employs high-yielding, well-understood reaction mechanisms.

-

Stage 1: Reductive Amination. The core bipiperidine structure is assembled through the reductive amination of 1-Methyl-4-piperidone (1a ) with Ethyl 4-piperidinecarboxylate (1b ). This reaction forms the stable tertiary amine linkage and yields the crucial intermediate, Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate (2 ). This method is chosen for its high selectivity and operational simplicity under mild conditions[1][2][3].

-

Stage 2: Hydrazinolysis. The resulting ester intermediate (2 ) is subsequently converted to the target carbohydrazide (3 ) by nucleophilic acyl substitution using hydrazine hydrate. This is a classic and highly efficient method for transforming esters into hydrazides, driven by the high nucleophilicity of hydrazine[4][5][6].

The overall synthetic workflow is illustrated below.

Figure 1: Overall Synthetic Workflow.

Stage 1: Synthesis of Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate (2)

2.1. Mechanistic Principle: The Borch Reductive Amination

The formation of the bipiperidine core relies on the Borch reductive amination. The reaction proceeds via two key steps:

-

Iminium Ion Formation: The secondary amine of Ethyl 4-piperidinecarboxylate (1b ) attacks the carbonyl carbon of 1-Methyl-4-piperidone (1a ). Subsequent dehydration under mildly acidic conditions (facilitated by the acetic acid often present in the reducing agent) forms a transient iminium ion.

-

Hydride Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion. This agent is specifically chosen because it is not reactive enough to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion, thus preventing side reactions.

Figure 2: Simplified Reductive Amination Mechanism.

2.2. Detailed Experimental Protocol

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-Methyl-4-piperidone (11.32 g, 100 mmol, 1.0 eq)[7] and Ethyl 4-piperidinecarboxylate (15.72 g, 100 mmol, 1.0 eq)[8].

-

Solvent Addition: Add 200 mL of anhydrous Dichloromethane (DCM) to the flask. Stir the mixture at room temperature (20-25°C) until all reactants are fully dissolved.

-

Initiation of Reduction: In a single portion, add Sodium Triacetoxyborohydride (25.4 g, 120 mmol, 1.2 eq) to the stirred solution. Note: A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Work-up Procedure:

-

Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Continue stirring for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of DCM.

-

Combine all organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM to afford Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate (2 ) as a clear, viscous oil[9].

-

Stage 2: Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (3)

3.1. Mechanistic Principle: Hydrazinolysis of an Ester

This transformation is a nucleophilic acyl substitution reaction. Hydrazine (N₂H₄), being a potent alpha-effect nucleophile, readily attacks the electrophilic carbonyl carbon of the ester group in intermediate 2 . This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group to form the highly stable carbohydrazide product (3 ). The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating to reflux[4][10][11].

3.2. Detailed Experimental Protocol

-

Reactor Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the purified Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate (2 ) (20.35 g, 80 mmol, 1.0 eq) in 100 mL of absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (8.0 g, 160 mmol, 2.0 eq, ~80% solution) to the ethanolic solution[6].

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress can be monitored by TLC, observing the disappearance of the starting ester spot.

-

Product Isolation:

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours.

-

The product will often precipitate as a white solid. If precipitation is slow, it can be induced by adding a small seed crystal or by gentle scratching of the flask's inner wall.

-

Collect the solid product by vacuum filtration.

-

-

Purification:

-

Wash the filter cake with two 20 mL portions of cold ethanol to remove any unreacted starting material and soluble impurities.

-

Dry the solid under high vacuum to yield 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (3 ) as a white crystalline powder.

-

Data Summary & Characterization

The following table summarizes the quantitative aspects of the synthesis.

| Parameter | Stage 1: Reductive Amination | Stage 2: Hydrazinolysis |

| Key Reactants | 1-Methyl-4-piperidone, Ethyl 4-piperidinecarboxylate | Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate |

| Reagent | Sodium Triacetoxyborohydride | Hydrazine Hydrate |

| Solvent | Dichloromethane (DCM) | Ethanol |

| Temperature | 20-25°C | ~80-85°C (Reflux) |

| Reaction Time | 12-18 hours | 4-6 hours |

| Typical Yield | 85-95% | 90-98% |

Characterization of Final Product (3):

-

Appearance: White crystalline solid.

-

¹H NMR: Peaks corresponding to the aliphatic protons of the two piperidine rings and the N-methyl group. The broad signals for the -NH-NH₂ protons will also be present.

-

¹³C NMR: Resonances for the distinct carbons of the bipiperidine framework and the carbonyl carbon of the hydrazide group.

-

Mass Spectrometry (ESI+): Calculated for C₁₃H₂₆N₄O, [M+H]⁺.

-

IR Spectroscopy: Characteristic absorptions for N-H stretching (hydrazide), C-H stretching (aliphatic), and a strong C=O stretch (amide I band).

Safety & Handling

-

Dichloromethane (DCM): Use in a well-ventilated fume hood. It is a suspected carcinogen.

-

Sodium Triacetoxyborohydride: Reacts with water. Handle in a dry environment. Quench carefully with a basic solution.

-

Hydrazine Hydrate: Highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood. It is also a suspected carcinogen[6].

Conclusion

This guide outlines a reliable and efficient two-step synthesis for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. By leveraging a selective reductive amination to construct the core structure followed by a straightforward hydrazinolysis, the target compound can be obtained in high yield and purity. The detailed protocols and mechanistic rationale provided herein serve as a valuable resource for chemists engaged in the synthesis of complex heterocyclic scaffolds for pharmaceutical and research applications.

References

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- CN103408454A - Preparation method of hydrazide compound. (n.d.). Google Patents.

- CN1583742A - Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.

- Preparation method for 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]

-

Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

1-Methyl-4-piperidone. (2023, December 27). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. (n.d.). Google Patents.

-

Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

How do you convert aliphatic acids to hydrazide in a single step with conventional methods? (2014, May 27). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and Reactions of Sulphone Hydrazides. (n.d.). Scholarly Community Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022, April 26). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.

-

Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. Retrieved January 26, 2026, from [Link]

-

Unprecedented synthesis of a 14-membered hexaazamacrocycle. (2023, November 15). Beilstein Journals. Retrieved January 26, 2026, from [Link]

-

Hydrazine hydrate: Significance and symbolism. (n.d.). ScienceDirect. Retrieved January 26, 2026, from [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR. Retrieved January 26, 2026, from [Link]

-

(PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016, March 24). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 6. wisdomlib.org [wisdomlib.org]

- 7. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 8. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 9. Ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate | C14H26N2O2 | CID 796670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide: A Novel Scaffold for Drug Discovery

Abstract

This technical guide outlines a proposed synthetic pathway for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, a novel chemical entity with potential applications in medicinal chemistry and drug development. In the absence of published discovery literature for this specific molecule, this document serves as a comprehensive roadmap for its synthesis, purification, and characterization. The proposed methodology is grounded in established, reliable chemical transformations, ensuring a high probability of success for researchers and scientists in the field. This guide provides a detailed, step-by-step protocol, causality behind experimental choices, and robust analytical validation checkpoints.

Introduction and Rationale

The 1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The introduction of a carbohydrazide moiety at the 4-position of one piperidine ring and a methyl group on the distal nitrogen of the second ring creates a molecule with a unique three-dimensional architecture and a rich set of hydrogen bond donors and acceptors. Such features are often sought after in the design of novel therapeutics targeting a wide range of biological targets. The carbohydrazide group, in particular, is a versatile functional group known to be a key pharmacophore in various anticancer, antibacterial, and anti-inflammatory agents.[1][2]

This guide proposes a logical and efficient two-step synthetic sequence commencing from commercially available starting materials. The core strategy involves the initial construction of the 1'-methyl-1,4'-bipiperidine core via a reductive amination, followed by the conversion of a latent carboxylic acid functionality into the desired carbohydrazide.

Proposed Synthetic Pathway

The synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide can be efficiently achieved through the following two-step process:

Step 1: Reductive Amination to form Ethyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate. This step involves the reaction of 1-methyl-4-piperidone with ethyl piperidine-4-carboxylate (ethyl isonipecotate) in the presence of a suitable reducing agent.

Step 2: Hydrazinolysis to form 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. The ethyl ester intermediate is then reacted with hydrazine hydrate to yield the final carbohydrazide product.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate

Causality of Experimental Choices: Reductive amination is a highly efficient method for the formation of C-N bonds. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to not reduce the starting ketone but is reactive enough to reduce the in situ-formed iminium ion, minimizing side reactions.[3][4] Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the reactants.

Protocol:

-

To a stirred solution of 1-methyl-4-piperidone (1.0 eq) and ethyl piperidine-4-carboxylate (1.05 eq) in dichloromethane (DCM, 0.2 M), add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate.

Self-Validating System:

-

TLC/LC-MS Monitoring: The disappearance of the starting materials and the appearance of a new, less polar spot (for the product) will validate the reaction's progress. Mass spectrometry will confirm the formation of the product by identifying its molecular weight.

-

NMR Spectroscopy: 1H and 13C NMR of the purified product should confirm the structure, showing characteristic signals for both piperidine rings, the N-methyl group, and the ethyl ester.

Step 2: Synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

Causality of Experimental Choices: The conversion of an ester to a carbohydrazide is a classic and robust reaction. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.[1][5] Ethanol is an excellent solvent for this transformation as it dissolves both the ester and hydrazine hydrate and facilitates the reaction upon heating.

Protocol:

-

Dissolve the ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate (1.0 eq) in ethanol (0.3 M).

-

Add hydrazine hydrate (10 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide.

Self-Validating System:

-

TLC/LC-MS Monitoring: The consumption of the starting ester and the formation of a more polar product will indicate reaction completion. The mass spectrum should show the molecular ion peak corresponding to the final product.

-

NMR Spectroscopy: 1H NMR will show the disappearance of the ethyl group signals and the appearance of new signals for the -NHNH2 protons.

-

Infrared (IR) Spectroscopy: A strong C=O stretch for the carbohydrazide will be present, typically at a lower wavenumber than the starting ester.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 1-Methyl-4-piperidone | C₆H₁₁NO | 113.16 | Colorless to pale yellow liquid |

| Ethyl piperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | Colorless liquid |

| Ethyl 1'-Methyl-1,4'-bipiperidine-4-carboxylate | C₁₄H₂₆N₂O₂ | 270.37 | Pale yellow oil or low melting solid |

| 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide | C₁₂H₂₄N₄O | 256.35 | White to off-white solid |

Visualization of Key Mechanism

The core of the first synthetic step is the reductive amination, which proceeds through the formation of an iminium ion intermediate.

Conclusion

This technical guide provides a robust and scientifically sound pathway for the synthesis of the novel compound 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. By leveraging well-established synthetic methodologies, this guide empowers researchers to access this promising scaffold for further investigation in drug discovery and development programs. The detailed protocols and validation checkpoints are designed to ensure the successful and unambiguous synthesis and characterization of the target molecule.

References

-

Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules. [Link]

- Process of making fentanyl intermediates.

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

-

A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. [Link]

-

Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]

-

Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety and handling protocols for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. As the toxicological properties of this specific molecule have not been extensively documented, this paper synthesizes data from structurally related compounds, namely the 1,4'-bipiperidine core and the carbohydrazide functional group, to establish a robust framework for its safe utilization in a research and development setting. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Compound Profile and Inferred Hazard Analysis

1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is a complex molecule featuring a tertiary amine, a bipiperidine scaffold, and a carbohydrazide moiety. Due to the absence of a dedicated Material Safety Data Sheet (MSDS), a component-based hazard assessment is crucial.

-

1,4'-Bipiperidine Core: The foundational bipiperidine structure is classified as an irritant. It is known to cause skin and eye irritation, and may lead to respiratory tract irritation upon inhalation.[1]

-

N-Methylpiperidine Moiety: The presence of the N-methylpiperidine group introduces characteristics of tertiary amines, which are typically alkaline and can be corrosive.

-

Carbohydrazide Group: The carbohydrazide functional group is a derivative of hydrazine. Hydrazine and its derivatives are known for their potential toxicity, including being skin and respiratory irritants, and in some cases, potential carcinogens.[2] While carbohydrazide is generally considered a safer alternative to hydrazine, it can still cause skin, eye, and respiratory irritation and is toxic if swallowed.[2] Heating carbohydrazide may lead to an explosion.[2]

Based on this analysis, 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide should be handled as a substance that is assumed to be toxic and irritant .

Inferred Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Appearance | Likely a colorless to yellow or brown solid.[1] | Based on the appearance of the parent compound, 4-piperidinopiperidine.[1] |

| Stability | Stable under normal laboratory conditions.[3][4][5] | The bipiperidine core is generally stable.[3][4][5] However, hydrazides can decompose upon heating.[2] |

| Incompatibilities | Strong oxidizing agents and strong acids.[3][4][5] | Common incompatibilities for amine-containing compounds.[3][4][5] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[3][4] | Expected thermal decomposition products for nitrogen- and carbon-containing organic molecules.[3][4] |

Hazard Identification and Risk Mitigation

A thorough risk assessment is mandatory before commencing any work with 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide.

Primary Routes of Exposure and Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: Causes skin irritation.[1] Prolonged contact may lead to more severe effects.

-

Eye Contact: Causes serious eye irritation.[1]

-

Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[1]

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize exposure.

-

Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Eyewash Stations and Safety Showers: Must be readily accessible and tested regularly.[3][5]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The following PPE is mandatory when handling 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat is essential. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Mandatory Personal Protective Equipment Workflow.

Synthesis and Handling Protocols

As no specific synthesis protocol for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is publicly available, a plausible synthetic route is proposed based on established chemical transformations. This protocol is for informational purposes and must be rigorously evaluated and optimized by qualified personnel before implementation.

Proposed Synthesis Pathway

The synthesis can be envisioned in two primary steps:

-

Formation of a suitable precursor: This could be either the corresponding ester (ethyl 1'-methyl-1,4'-bipiperidine-4-carboxylate) or the acyl chloride (1'-methyl-1,4'-bipiperidine-4-carbonyl chloride).

-

Reaction with hydrazine: The precursor is then reacted with hydrazine hydrate to yield the final carbohydrazide product.

Sources

- 1. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 4. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Analytical Characterization of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

Abstract

This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide, a heterocyclic compound of significant interest as a potential intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm structural identity, assess purity, and determine key physicochemical properties. The guide integrates foundational techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (DSC/TGA). Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical strategy consistent with regulatory expectations for pharmaceutical development.[1][2]

Introduction: The Imperative for Rigorous Characterization

1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is a complex molecule featuring two saturated nitrogen-containing rings and a reactive carbohydrazide moiety. Its structural similarity to building blocks used in active pharmaceutical ingredients (APIs), such as certain kinase inhibitors and other complex therapeutics, makes it a valuable synthetic intermediate.[3] The unambiguous characterization of such intermediates is a cornerstone of drug development and manufacturing. It ensures the identity, purity, and stability of the material, which directly impacts the quality, safety, and efficacy of the final drug product.

This guide eschews a one-size-fits-all template, instead presenting an integrated analytical workflow tailored to the specific chemical nature of the target compound. We will proceed from absolute structural confirmation to quantitative purity analysis and thermal stability assessment, providing both the "how" and the "why" for each experimental decision.

Molecular Structure and Physicochemical Properties

IUPAC Name: 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide Molecular Formula: C₁₂H₂₄N₄O

A thorough understanding of the molecule's basic properties is essential for method development. The following table summarizes key computed physicochemical properties that inform our analytical approach.

| Property | Value | Implication for Analysis |

| Molecular Weight | 240.34 g/mol | Guides mass spectrometry analysis. |

| logP (calculated) | ~0.5 - 1.5 | Indicates moderate polarity, suitable for reversed-phase HPLC. |

| pKa (predicted, basic) | ~9.0-10.0 (piperidine N) | The basic nature requires careful pH control in HPLC mobile phases. |

| Hydrogen Bond Donors | 3 (from -NH-NH₂) | Influences solubility and chromatographic interactions. |

| Hydrogen Bond Acceptors | 4 (from N, O) | Affects solvent choice and potential for intermolecular interactions. |

Part I: Unambiguous Structural Elucidation

The primary goal of this stage is to confirm that the synthesized molecule is unequivocally 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. We employ a triad of spectroscopic techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most definitive, non-destructive insight into molecular structure by mapping the chemical environment of ¹H and ¹³C nuclei.[4] For a molecule with multiple stereocenters and complex spin systems like this one, a combination of 1D and 2D NMR experiments is not just beneficial, but necessary.[5]

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and prevent the exchange of labile N-H protons.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to Perform:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

-

¹³C{¹H} NMR: Identifies the number of unique carbon environments.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

-

2D COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations within the same spin system, crucial for tracing the connectivity through the piperidine rings.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of both ¹H and ¹³C signals.

-

-

N-Methyl Group: A sharp singlet integrating to 3 protons is expected, likely in the 2.2-2.5 ppm range in the ¹H spectrum.

-

Piperidine Protons: A complex series of multiplets will appear in the aliphatic region (1.5-3.5 ppm). 2D COSY is essential to deconvolve these signals and map the proton networks within each ring.

-

Carbohydrazide Protons (-NH-NH₂): These protons are labile and may appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they are more likely to be observed.

-

Carbonyl Carbon (C=O): A characteristic signal in the ¹³C spectrum is expected around 160-170 ppm.

Mass Spectrometry (MS): The Molecular Weight Verdict

MS provides the exact molecular weight and offers structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is ideal for this polar, ionizable molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: An ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Analysis Mode: Positive ion mode is chosen to protonate the basic nitrogen atoms, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire a full scan spectrum to determine the accurate mass of the parent ion. The theoretical exact mass of [C₁₂H₂₅N₄O]⁺ is 241.2023 . An observed mass within 5 ppm of this value provides strong evidence for the elemental composition.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This helps confirm the connectivity of the structural subunits.

The MS/MS spectrum is expected to show characteristic losses corresponding to the different parts of the molecule. This pathway provides a secondary layer of structural confirmation.

Sources

- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 2. particle.dk [particle.dk]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. 4D 1H-13C NMR spectroscopy for assignments of alanine methyls in large and complex protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Reverse-Phase HPLC Protocol for the Preparative Purification of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

Abstract

This application note presents a detailed, optimized, and validated protocol for the purification of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The inherent chemical properties of the target compound—high polarity and multiple basic nitrogen centers—present significant chromatographic challenges, including poor retention on traditional C18 stationary phases and severe peak tailing. This guide elucidates a systematic approach to overcome these issues by carefully controlling mobile phase pH to manage analyte and silanol ionization. The described method ensures high purity, excellent recovery, and symmetric peak shape, making it suitable for demanding applications in pharmaceutical and medicinal chemistry research.

Introduction and Purification Challenge

1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is a complex heterocyclic molecule featuring a bipiperidine core and a terminal carbohydrazide group. Structurally, it contains three basic nitrogen atoms, rendering it highly polar and prone to protonation in acidic environments. The primary challenge in its purification via RP-HPLC stems from two main factors:

-

Poor Hydrophobic Retention: The compound's high polarity leads to weak interaction with non-polar stationary phases (like C18), causing it to elute very early, often near the solvent front, with poor separation from other polar impurities.

-

Secondary Ionic Interactions: The basic nature of the molecule results in strong ionic interactions with residual, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1] This interaction is a primary cause of significant peak tailing, which severely compromises resolution and purification efficiency.[2][3]

Addressing these challenges requires a method that not only enhances retention but also mitigates undesirable secondary interactions to achieve a sharp, symmetrical peak shape.

Principle of the Chromatographic Method

The fundamental principle of this protocol is the manipulation of mobile phase pH to control the ionization state of both the analyte and the stationary phase. By employing an acidic mobile phase, we achieve two critical outcomes:

-

Analyte State: The basic nitrogen centers on the 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide become fully protonated, existing as a cationic species.

-

Stationary Phase State: The acidic conditions (pH < 3.5) effectively protonate the residual silanol groups on the silica support (Si-OH), neutralizing their negative charge.[1][2]

This strategy prevents the protonated basic analyte from engaging in strong ion-exchange interactions with the stationary phase, thereby dramatically improving peak symmetry.[2] Retention is achieved through the residual hydrophobic character of the molecule's carbon skeleton interacting with the C18 stationary phase. An organic modifier gradient (acetonitrile) is then used to elute the compound.

Purification Workflow Overview

The overall process, from crude material to the final, purified product, follows a systematic and verifiable workflow.

Caption: Workflow for the purification of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide.

Detailed Experimental Protocol

Materials and Reagents

-

Crude Sample: 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (synthesis batch)

-

Solvent A (Aqueous): HPLC-grade Water with 0.1% (v/v) Formic Acid

-

Solvent B (Organic): HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid

-

Sample Diluent: Mobile Phase A or a Water/Acetonitrile mixture that ensures complete dissolution.

-

Filtration: 0.45 µm PTFE syringe filters

Equipment

-

HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV/Vis or Diode Array Detector (DAD/PDA).

-

Preparative Column: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size). A modern, high-purity, end-capped column is essential for good peak shape.[4]

-

Fraction Collector

-

Analytical Balance, pH meter, Sonicator

-

Rotary Evaporator or Lyophilizer

Optimized HPLC Parameters

All quantitative data and instrument settings are summarized in the table below for clarity and reproducibility.

| Parameter | Setting | Rationale |

| Column | C18, 250 x 21.2 mm, 5 µm | Standard dimensions for preparative scale, providing good loading capacity. Smaller particles improve efficiency.[5] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates silanols to prevent peak tailing. Volatile and MS-compatible.[1] |

| Mobile Phase B | 0.1% Acetonitrile in Water | Acetonitrile is a common strong solvent with low viscosity and good UV transparency.[6] |

| Flow Rate | 20.0 mL/min | Appropriate for the column diameter to ensure efficient separation without excessive backpressure. |

| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency. |

| Detection Wavelength | 215 nm | The carbohydrazide moiety lacks a strong chromophore; absorbance is expected in the low UV range. A DAD/PDA is recommended to confirm the optimal wavelength.[7] |

| Injection Volume | 1 - 5 mL | Dependent on sample concentration and column loading capacity. Determined during loading studies. |

| Gradient Program | Time (min) | % B |

| 0.0 | 5 | |

| 5.0 | 5 | |

| 25.0 | 40 | |

| 27.0 | 95 | |

| 30.0 | 95 | |

| 31.0 | 5 | |

| 35.0 | 5 |

Step-by-Step Methodology

-

Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of HPLC-grade water for Mobile Phase A. Repeat for Mobile Phase B with acetonitrile. Degas both solutions for 15 minutes using sonication or vacuum filtration.

-

Sample Preparation:

-

Accurately weigh the crude compound.

-

Dissolve it in a minimal amount of Mobile Phase A to create a concentrated stock solution (e.g., 20-50 mg/mL). Use gentle sonication if needed.

-

Filter the solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial to remove any particulate matter.

-

-

System Equilibration: Purge the HPLC system with the new mobile phases. Equilibrate the preparative column with the initial conditions (95% A, 5% B) at 20.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Injection and Purification: Inject the prepared sample onto the equilibrated column. The gradient program will automatically start.

-

Fraction Collection: Monitor the chromatogram in real-time. Set the fraction collector to trigger collection based on the UV signal threshold, collecting the main peak corresponding to the target compound. It is advisable to collect the peak apex in separate tubes from the peak shoulders to maximize purity.

-

Post-Purification Analysis:

-

After the preparative run, re-equilibrate the column.

-

Inject a small aliquot (10 µL) from the key collected fractions onto an analytical HPLC system (using a scaled-down version of the same method) to confirm the purity of each fraction.

-

-

Product Isolation:

-

Pool the fractions that meet the required purity specification (e.g., >98%).

-

Remove the acetonitrile and some water using a rotary evaporator at a temperature below 40 °C.

-

Freeze the remaining aqueous solution and lyophilize to obtain the final product as a formic acid salt.

-

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the preparative HPLC purification of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. By utilizing an acidic mobile phase with a C18 column, the method successfully overcomes the common challenges associated with highly polar and basic compounds. The resulting protocol is robust, reproducible, and yields a final product of high purity with excellent peak symmetry, suitable for advanced research and development applications.

References

-

Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex, Inc., Available at: [Link]

-

MDPI. "Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans." MDPI, 2 November 2022, Available at: [Link]

-

PubChem. "1'-Methyl-1,4'-bipiperidine." National Center for Biotechnology Information, Available at: [Link]

-

Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog, 18 June 2025, Available at: [Link]

-

Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex, Inc., Available at: [Link]

-

ALWSCI. "Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks." ALWSCI Technologies, 10 May 2024, Available at: [Link]

-

Royal Society of Chemistry. "Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides." Organic & Biomolecular Chemistry, 6 January 2025, Available at: [Link]

-

Agilent Technologies. "Why it matters and how to get good peak shape." Agilent Technologies, 10 August 2023, Available at: [Link]

-

Reddit. "Purification of strong polar and basic compounds." r/Chempros, 7 January 2023, Available at: [Link]

-

ResearchGate. "NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC." ResearchGate GmbH, 6 August 2025, Available at: [Link]

-

Chromatography Online. "A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis." LCGC International, 1 September 2016, Available at: [Link]

-

Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex, Inc., 6 June 2025, Available at: [Link]

-

PubMed. "Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products." National Library of Medicine, 5 April 2011, Available at: [Link]

-

AnalyteGuru. "Real Solutions to Improve Your HPLC Peak Resolution." Thermo Fisher Scientific, 9 August 2023, Available at: [Link]

-

Veeprho. "Exploring the Different Mobile Phases in HPLC." Veeprho Laboratories Pvt. Ltd., 2 February 2025, Available at: [Link]

-

Welch Materials. "Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage." Welch Materials, Inc., 8 April 2025, Available at: [Link]

-

PMC - NIH. "Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation." National Center for Biotechnology Information, Available at: [Link]

-

MDPI. "Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD." MDPI, Available at: [Link]

-

Fisher Scientific. "HPLC for the Retention and Resolution of Very Polar Compounds." Thermo Fisher Scientific, Available at: [Link]

-

Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." LCGC International, Available at: [Link]

-

PLOS One. "Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma." Public Library of Science, 15 May 2017, Available at: [Link]

-

ResearchGate. "Polar compounds separation by HPLC - any thoughts?" ResearchGate GmbH, 1 September 2014, Available at: [Link]

-

Chromatography Online. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." LCGC International, Available at: [Link]

-

Chromatography Online. "Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions." LCGC International, 13 August 2024, Available at: [Link]

-

Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage, 30 January 2023, Available at: [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 3. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K [pubs.rsc.org]

- 4. lcms.cz [lcms.cz]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. veeprho.com [veeprho.com]

- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]

Application Notes and Protocols for In Vitro Profiling of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

Introduction: Unveiling the Therapeutic Potential of a Novel Hydrazide Compound

The compound 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide belongs to a chemical class—hydrazides—that is of significant interest in medicinal chemistry. The hydrazide functional group is a well-established pharmacophore known to be present in a variety of biologically active compounds.[1][2][3] Furthermore, the piperidine and bipiperidine scaffolds are prevalent in centrally acting agents. While direct biological data for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is not extensively documented, its structural motifs suggest a plausible interaction with key enzymes in the central nervous system, such as monoamine oxidases (MAO) and cholinesterases (acetylcholinesterase and butyrylcholinesterase).[2]

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[4] Their inhibition can be a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[5] Similarly, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease.[6][7]

This document provides a comprehensive guide for the in vitro evaluation of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide's activity against these high-value targets. The protocols are designed to be robust, reproducible, and amenable to a high-throughput screening format, enabling a thorough preliminary assessment of the compound's therapeutic potential.

Section 1: Monoamine Oxidase (MAO) Inhibition Assays

The initial screening of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide should focus on its potential to inhibit MAO-A and MAO-B. A fluorometric assay is recommended for its high sensitivity and adaptability to a 96-well plate format, which is ideal for inhibitor screening.[8][9]

Scientific Principle of the Fluorometric MAO Inhibition Assay

This assay quantifies the activity of MAO by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[8] A non-fluorescent probe is used, which in the presence of horseradish peroxidase (HRP), reacts with the H₂O₂ generated by MAO to produce a highly fluorescent product. The increase in fluorescence is directly proportional to the MAO activity.[8] A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of the enzyme.

Diagram 1: Workflow for the Fluorometric MAO Inhibition Assay

Caption: Workflow for determining MAO inhibition.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Horseradish Peroxidase (HRP)

-

Fluorescent Probe (e.g., Amplex Red or equivalent)

-

1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (test compound)

-

Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline) as positive controls

-

DMSO (for dissolving the test compound)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Plate Setup:

-

Blank: 50 µL of Assay Buffer.

-

Negative Control (100% activity): 40 µL of Assay Buffer + 10 µL of vehicle (DMSO in Assay Buffer).

-

Positive Control: 40 µL of Assay Buffer + 10 µL of the respective known inhibitor.

-

Test Compound: 40 µL of Assay Buffer + 10 µL of the diluted test compound.

-

-

Enzyme Addition: Add 10 µL of the respective MAO enzyme (MAO-A or MAO-B) to all wells except the blank.

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare a substrate solution containing p-tyramine, HRP, and the fluorescent probe in Assay Buffer. Add 40 µL of this substrate solution to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_test_compound / Fluorescence_negative_control)] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Self-Validation and Controls:

-

The positive controls (Clorgyline for MAO-A and Pargyline for MAO-B) should yield high inhibition (>80%) at appropriate concentrations.

-

The Z'-factor for the assay should be calculated to assess its robustness for high-throughput screening. A Z'-factor > 0.5 is considered excellent.

Section 2: Cholinesterase (AChE and BChE) Inhibition Assays

To evaluate the potential of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide to inhibit cholinesterases, a colorimetric assay based on the Ellman method is a reliable and widely used approach.[6][10][11]

Scientific Principle of the Colorimetric Cholinesterase Inhibition Assay

This assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) through the hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE).[12] The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[6][10] A decrease in the absorbance in the presence of the test compound indicates inhibition of the enzyme.[11]

Diagram 2: Principle of the Ellman Method for Cholinesterase Assay

Caption: The two-step reaction of the Ellman method.

Protocol: Colorimetric AChE and BChE Inhibition Assay

Materials:

-

Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum

-

Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

-

Acetylthiocholine iodide (ATCI) - substrate for AChE

-

S-Butyrylthiocholine iodide (BTCI) - substrate for BChE

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

1'-Methyl-1,4'-bipiperidine-4-carbohydrazide (test compound)

-

Known cholinesterase inhibitor (e.g., Donepezil or Galantamine) as a positive control

-

DMSO (for dissolving the test compound)

-

Clear, flat-bottom 96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Compound and Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO and create serial dilutions in the Assay Buffer.

-

Prepare working solutions of ATCI, BTCI, and DTNB in the Assay Buffer.

-

-

Plate Setup:

-

Blank: 140 µL of Assay Buffer + 20 µL of DTNB solution + 20 µL of substrate solution.

-

Negative Control (100% activity): 120 µL of Assay Buffer + 20 µL of DTNB solution + 10 µL of vehicle (DMSO in Assay Buffer) + 20 µL of substrate solution + 10 µL of enzyme solution.

-

Positive Control: 120 µL of Assay Buffer + 20 µL of DTNB solution + 10 µL of known inhibitor + 20 µL of substrate solution + 10 µL of enzyme solution.

-

Test Compound: 120 µL of Assay Buffer + 20 µL of DTNB solution + 10 µL of diluted test compound + 20 µL of substrate solution + 10 µL of enzyme solution.

-

-

Assay Execution:

-

To each well (except the blank), add 120 µL of Assay Buffer, 20 µL of DTNB, and 10 µL of either the test compound, vehicle, or positive control.

-

Add 10 µL of the respective enzyme (AChE or BChE) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the corresponding substrate (ATCI for AChE, BTCI for BChE).

-

Immediately start measuring the absorbance at 412 nm in kinetic mode for 5-10 minutes at 1-minute intervals.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition using the formula: % Inhibition = [1 - (V_test_compound / V_negative_control)] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Self-Validation and Controls:

-

The positive control should show significant inhibition.

-

The reaction rate in the negative control wells should be linear for the duration of the measurement.

-

To distinguish between AChE and BChE activity, a selective BChE inhibitor can be used in parallel experiments.

Data Summary and Interpretation

The IC₅₀ values obtained from these assays will provide a quantitative measure of the inhibitory potency of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide against MAO-A, MAO-B, AChE, and BChE.

Table 1: Hypothetical Data Summary for 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

| Target Enzyme | IC₅₀ (µM) |

| MAO-A | [Insert Value] |

| MAO-B | [Insert Value] |

| AChE | [Insert Value] |

| BChE | [Insert Value] |

A low IC₅₀ value indicates high inhibitory potency. The selectivity of the compound can be assessed by comparing the IC₅₀ values across the different enzymes. For example, a significantly lower IC₅₀ for MAO-B compared to MAO-A would indicate selectivity for MAO-B.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. The results from these assays will be instrumental in determining if the compound warrants further investigation, including more detailed mechanistic studies (e.g., determination of the mode of inhibition), and progression into cell-based and in vivo models. The structural alerts within this molecule suggest that these enzymatic targets are a logical and promising starting point for uncovering its potential pharmacological profile.

References

-

Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available from: [Link]

-

National Center for Biotechnology Information. Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed Central. Available from: [Link]

-

Edmondson, D. E. (2014). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1142, 193-204. Available from: [Link]

-

Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]

-

ResearchGate. Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. Available from: [Link]

-

National Center for Biotechnology Information. 1'-Methyl-1,4'-bipiperidine. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available from: [Link]

-

Springer. A colorimetric assay for acetylcholinesterase activity and inhibitor screening based on the thiocholine-induced inhibition of the oxidative power of MnO2 nanosheets on 3,3',5,5'-tetramethylbenzidine. Mikrochimica Acta, 185(1), 33. Available from: [Link]

-

ACS Publications. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available from: [Link]

-

MDPI. The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Molecules, 25(21), 5032. Available from: [Link]

-

ResearchGate. Identification of Compounds for Butyrylcholinesterase Inhibition. Available from: [Link]

-

Cell Biolabs, Inc. Monoamine Oxidase Assays. Available from: [Link]

-

Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., ... & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of medicinal chemistry, 44(21), 3339-3342. Available from: [Link]

-

Kim, D., & You, J. (2012). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society, 33(10), 3213-3220. Available from: [Link]

-

Marco-Contelles, J. (2020). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology, 2084, 127-134. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. PubMed Central. Available from: [Link]

-

ResearchGate. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Available from: [Link]

-

ACS Publications. Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. Journal of Medicinal Chemistry. Available from: [Link]

-

Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Available from: [Link]

-

ResearchGate. A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Available from: [Link]

-

Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Available from: [Link]

-

Royal Society of Chemistry. Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry. Available from: [Link]

-

Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology, 79(6), 1195-1205. Available from: [Link]

-

National Center for Biotechnology Information. 1,4'-Bipiperidine. PubChem. Available from: [Link]

-

Sharma, S., & Kumar, A. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines, 9(1), 1-15. Available from: [Link]

-

National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available from: [Link]

-

MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. 4-Cyclopropylidene-1'-methyl-1,4'-bipiperidine. PubChem. Available from: [Link]

-

Stoyanov, S., et al. (2022). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bioorganic Chemistry, 129, 106175. Available from: [Link]

Sources

- 1. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Monoamine Oxidase Assays [cellbiolabs.com]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assaygenie.com [assaygenie.com]

- 10. attogene.com [attogene.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

Application Notes and Protocols for Enzyme Inhibition Studies using 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

Abstract